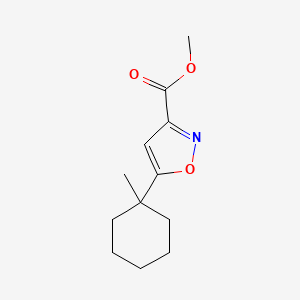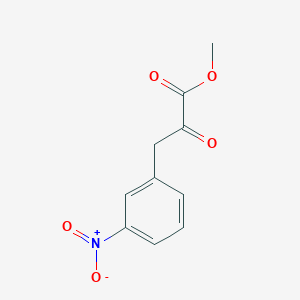
Methyl 3-(3-nitrophenyl)-2-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-nitrophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a propanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(3-nitrophenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
Methyl 3-(3-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-Aminophenyl-2-oxopropanoate.
Reduction: 3-(3-Nitrophenyl)propanoic acid.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Methyl 3-(3-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 3-(3-nitrophenyl)-2-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity and other cellular processes.
相似化合物的比较
Similar Compounds
Methyl 3-(4-nitrophenyl)-2-oxopropanoate: Similar structure but with the nitro group in the para position.
Ethyl 3-(3-nitrophenyl)-2-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(3-chlorophenyl)-2-oxopropanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 3-(3-nitrophenyl)-2-oxopropanoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
232266-91-0 |
|---|---|
分子式 |
C10H9NO5 |
分子量 |
223.18 g/mol |
IUPAC 名称 |
methyl 3-(3-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3 |
InChI 键 |
YXFKBWRBRCYUMP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)
![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)


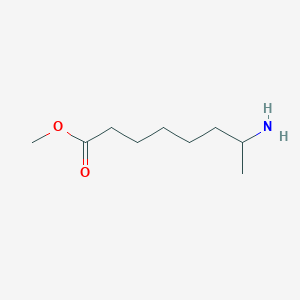
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)

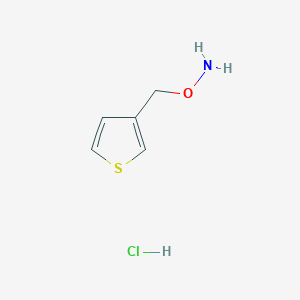
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
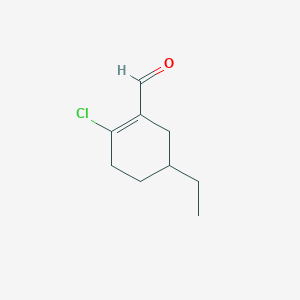
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
